molecular formula C9H8ClNO2 B11727406 (2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid

(2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid

Cat. No.: B11727406
M. Wt: 197.62 g/mol
InChI Key: HUZALGAHTHHAQG-DUXPYHPUSA-N
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Description

(2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group, a chlorine atom, and a carboxylic acid group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-amino-4-chlorobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of (2E)-3-(3-nitro-4-chlorophenyl)prop-2-enoic acid.

    Reduction: Formation of (2E)-3-(3-amino-4-chlorophenyl)propan-2-ol.

    Substitution: Formation of (2E)-3-(3-amino-4-hydroxyphenyl)prop-2-enoic acid.

Scientific Research Applications

(2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-amino-4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(3-amino-4-methylphenyl)prop-2-enoic acid: Similar structure but with a methyl group instead of chlorine.

    (2E)-3-(3-amino-4-nitrophenyl)prop-2-enoic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness

(2E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

(E)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8ClNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2+

InChI Key

HUZALGAHTHHAQG-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)N)Cl

Origin of Product

United States

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